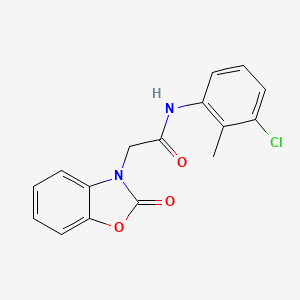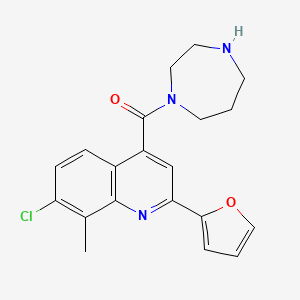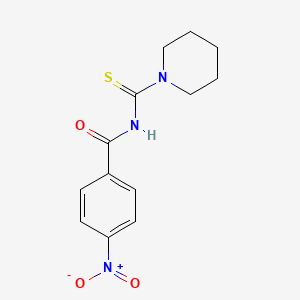![molecular formula C14H11NO5 B5683985 2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)
2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid, also known as MFA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. MFA belongs to the class of compounds known as nitrovinylfuran derivatives and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in the production of antioxidant enzymes. Finally, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. Additionally, this compound has been shown to increase the activity of antioxidant enzymes such as SOD and CAT, which help to reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This compound has been shown to have low cytotoxicity in vitro and low acute toxicity in animal models. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid. One direction is to further investigate the mechanism of action of this compound and its effects on signaling pathways involved in inflammation, oxidative stress, and cancer. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. Additionally, future research could investigate the potential of this compound as a drug delivery system or as a component of nanomaterials for various applications. Finally, research could investigate the potential of this compound as a dietary supplement or functional food ingredient with potential health benefits.
Métodos De Síntesis
The synthesis of 2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid involves the reaction of 2-methyl-3-hydroxybenzoic acid with acetic anhydride to form 2-methyl-3-acetoxybenzoic acid. This intermediate is then reacted with furfural in the presence of a base catalyst to form 2-methyl-3-[5-(furan-2-yl)-2-hydroxyphenyl]prop-2-enoic acid. Finally, this compound is reacted with nitromethane in the presence of a base catalyst to form this compound.
Aplicaciones Científicas De Investigación
2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
2-methyl-3-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-11(3-2-4-12(9)14(16)17)13-6-5-10(20-13)7-8-15(18)19/h2-8H,1H3,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDUMZIFSBEMO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)

![2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5683913.png)


![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)
![N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5683935.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5683948.png)
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B5683955.png)

![1-[(5-amino-4-cyano-3-methyl-2-thienyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5683981.png)

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)